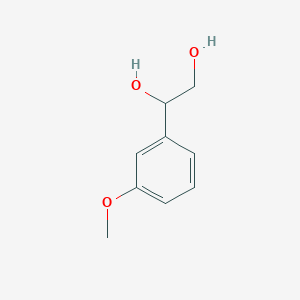

1-(3-Methoxyphenyl)ethane-1,2-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

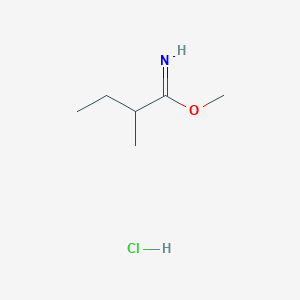

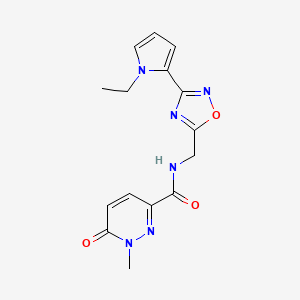

“1-(3-Methoxyphenyl)ethane-1,2-diol” is a chemical compound . The molecular formula of this compound is C9H12O3 . It is also known as 1-(3-hydroxy-4-methoxyphenyl)ethane-1,2-diol .

Synthesis Analysis

The synthesis of this compound might involve complex chemical reactions. A paper suggests that the interaction effect amongst the associated independent parameters such as enzyme loading, substrate loading, temperature, and operating pH on the conversion and yield after transamination reaction were assessed .Molecular Structure Analysis

The molecular structure of “1-(3-Methoxyphenyl)ethane-1,2-diol” can be analyzed using various spectroscopic techniques. The compound has a molecular weight of 168.19 . The InChI code for this compound is 1S/C9H12O3/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9-11H,6H2,1H3 .Chemical Reactions Analysis

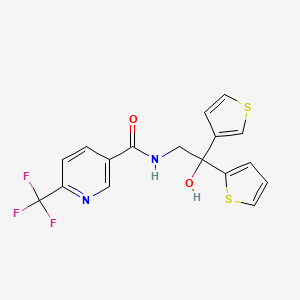

The chemical reactions involving “1-(3-Methoxyphenyl)ethane-1,2-diol” could be complex and might require specific conditions for the reactions to occur. For instance, the reaction with Grignard reagents could lead to the formation of tertiary alcohols .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Methoxyphenyl)ethane-1,2-diol” include a melting point of 65-70°C . It is a powder at room temperature . The compound is stable under normal conditions .Applications De Recherche Scientifique

Microbial Resolution and Asymmetric Oxidation

1-(3-Methoxyphenyl)ethane-1,2-diol has been used in microbial resolution and asymmetric oxidation studies. For instance, Trichoderma viride has been utilized for the microbial resolution of this compound, demonstrating its potential in stereoselective epoxidation and oxidation processes (Yamamoto et al., 1989).

Synthesis Processes

There's a significant focus on the synthesis of 1-(3-Methoxyphenyl)ethane-1,2-diol and its enantiomers. A safe and efficient multigram synthesis process has been developed, which includes steps like osmium-catalysed dihydroxylation and subsequent debenzylation (Fisher & Kerrigan, 1998).

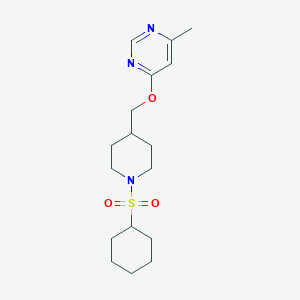

Catalytic Applications

The compound has applications in catalysis, such as in the aerobic C–C bond cleavage catalyzed by meso-tetraphenylporphyrinatoiron(III). This process mimics features of cytochrome P-450scc-dependent glycol cleavage (Okamoto et al., 1985).

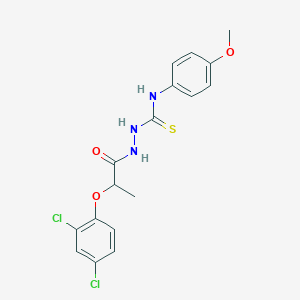

Chemical Reactions and Mechanisms

It is also studied in the context of various chemical reactions and their mechanisms. For example, research has been done on the Pinacol-Pinacolone Rearrangement of 1,2-Di-(p-methoxyphenyl)-ethane-1,2-diol in acid media, which sheds light on reaction yields influenced by factors like acid concentration and reaction period (Tadros et al., 1972).

Structural and Dynamic Studies

The structure and dynamic behavior of 1-(3-Methoxyphenyl)ethane-1,2-diol derivatives have been investigated. A study on a novel Ruthenium Cyclopentadienyl Complex with a Tridentate P,P,O Ligand, where this compound was involved, reveals insights into its structure and catalytic activity in isomerization reactions (Drift et al., 2002).

Comparative Studies with Glycol Derivatives

Comparative studies with other glycol derivatives have been conducted to understand their structural differences and similarities. For example, a study comparing ethane-1,2-diol, 2-methoxyethan-1-ol, and 1,2-dimethoxy ethane highlighted the conformational aspects and hydrogen bonding patterns in these molecules (Gontrani et al., 2020).

Safety and Hazards

Propriétés

IUPAC Name |

1-(3-methoxyphenyl)ethane-1,2-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9-11H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEELBVBCHQSTKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CO)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methoxyphenyl)ethane-1,2-diol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-fluoro-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B2674517.png)

![4-[1-[1-(3-Fluorophenyl)-3-methylpyrazole-4-carbonyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2674519.png)

![5,7-dimethyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B2674524.png)

![3-(N-methylbenzenesulfonamido)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2674525.png)

![4-methyl-3,9b-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B2674526.png)

![6-[[5-butan-2-ylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2674529.png)

![rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol, trans](/img/structure/B2674535.png)